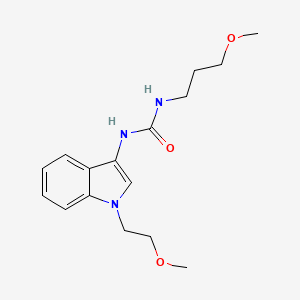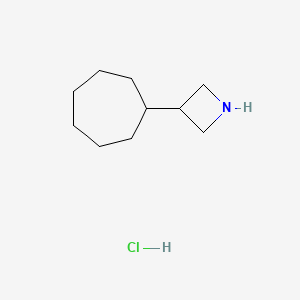![molecular formula C24H25N5O3 B2415391 6-({4-[(3-fluorophenyl)acetyl]piperazin-1-yl}sulfonyl)-3-methyl-1,3-benzothiazol-2(3H)-one CAS No. 1189694-66-3](/img/structure/B2415391.png)
6-({4-[(3-fluorophenyl)acetyl]piperazin-1-yl}sulfonyl)-3-methyl-1,3-benzothiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as SN79, is a novel compound that was evaluated for cocaine antagonist actions . It has a nanomolar affinity for σ receptors and a notable affinity for 5-HT 2 receptors, and monoamine transporters .
Synthesis Analysis
SN79 was synthesized and displayed high affinity for σ receptors, along with noticeable affinities for monoamine transporters . The exact synthesis process is not detailed in the available sources.Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds similar to 6-({4-[(3-fluorophenyl)acetyl]piperazin-1-yl}sulfonyl)-3-methyl-1,3-benzothiazol-2(3H)-one have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds have shown considerable antibacterial activity, highlighting their potential in addressing microbial resistance and infection control. The synthesis methods typically involve the reaction of substituted benzothiazoles with piperazine derivatives, showcasing the versatility of these compounds in generating biologically active molecules (Patel & Agravat, 2009). Similarly, novel fluoro substituted sulphonamide benzothiazole compounds have been developed and assessed for antimicrobial efficacy, suggesting the broad spectrum of their potential pharmacological uses (Jagtap et al., 2010).
Antiproliferative Activity
These compounds also exhibit significant antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents. The synthesis of bioactive molecules incorporating fluoro substituted benzothiazoles and their evaluation against human cancer cell lines have provided insights into their mechanism of action and potential therapeutic applications. Such studies have led to the identification of compounds with remarkable effects on specific leukemia and lymphoblastoid cell lines, suggesting their relevance in cancer treatment strategies (Al-Soud et al., 2010). Further research into 2-piperazino-1,3-benzo[d]thiazoles and their derivatives has underscored their utility in inhibiting the proliferation of cancer cells, offering promising leads for the development of new anticancer drugs (Mallesha et al., 2012).
Novel Therapeutic Applications
The versatility of this compound and related compounds extends beyond antimicrobial and anticancer activities. Their structure-activity relationships have been explored in various studies to enhance metabolic stability and optimize therapeutic efficacy, particularly in targeting phosphoinositide 3-kinases (PI3K) and mammalian target of rapamycin (mTOR), which are critical in cancer and metabolic diseases (Stec et al., 2011). This exploration of heterocyclic compounds as dual inhibitors offers a promising avenue for the development of more effective and targeted therapies.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-31-20-10-8-17(16-21(20)32-2)14-15-25-24(30)13-12-23-27-26-22-11-9-19(28-29(22)23)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULPHGGAPIJEIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-(4-fluorophenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2415309.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2415310.png)
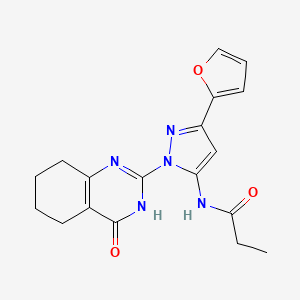
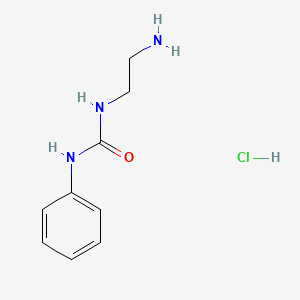
![N-[[4-[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2415320.png)
![2-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2415321.png)
![N-(2-methylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2415323.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2415324.png)
![3-(1-Thieno[3,2-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2415326.png)
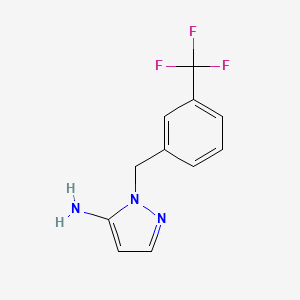
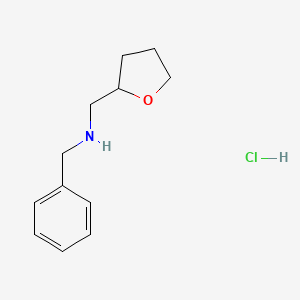
![(Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2415329.png)
